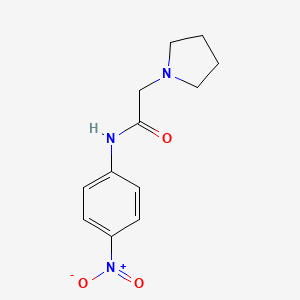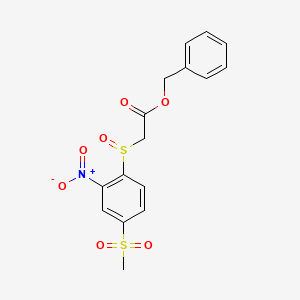![molecular formula C24H27N3O4S B1225189 4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1225189.png)
4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one is a member of quinolines. It has a role as an anticoronaviral agent.
Scientific Research Applications
Synthesis and Characterization
Analytical Profiles Development : This compound is part of a group of synthetic cannabinoid receptor agonists (SCRAs) including quinolin-8-yl esters and piperazin-1-carbonyl compounds. Extensive characterization and analytical profiling of similar compounds provide valuable insights for forensic and clinical investigations (Brandt et al., 2020).
Nanocrystalline Catalysis : In a green chemistry context, a study discusses the use of nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of piperazin-1-yl quinolinyl pyran derivatives. Such catalysts are significant for cost-effective and efficient large-scale production (Murugesan, Gengan, & Krishnan, 2016).
Crystallographic Studies : The synthesis and characterization of related quinolinone structures, like the analysis of novel 1–4 quinolinone structures with different ligands, provide insights into molecular structures, crystallization, and the intermolecular interactions of such compounds (Michelini et al., 2019).
Chemical Transformations
Chemical Properties Exploration : Research on the chemical transformations of 3-amino-2-quinolones, which are structurally similar, involves acylation and other reactions that could provide a basis for understanding the reactivity and potential transformations of 4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one (Asías et al., 2003).
Regioselective Sulfonylation : The study of regioselective sulfonylation of quinazolin-4(3H)-ones and analogous thienopyrimidin-4(3H)-ones offers insights into the sulfonylation process, which is relevant to understanding the sulfonyl-related reactions in similar compounds (Mertens et al., 2013).
Potential Biological Applications
Antimicrobial Activity : Research into thiazolidinone derivatives, including quinolin-2-one compounds, has shown potential for antimicrobial activity. Such studies provide a foundation for exploring the biological activities of related quinolin-2-one derivatives (Patel, Kumari, & Patel, 2012).
Anticancer Screening : Some quinoline derivatives, like the 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides, have been evaluated for anticancer properties. These studies hint at the potential therapeutic applications of structurally similar compounds (Al-Said et al., 2010).
properties
Product Name |
4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one |
|---|---|
Molecular Formula |
C24H27N3O4S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C24H27N3O4S/c1-15-13-16(2)18(4)23(17(15)3)32(30,31)27-11-9-26(10-12-27)24(29)20-14-22(28)25-21-8-6-5-7-19(20)21/h5-8,13-14H,9-12H2,1-4H3,(H,25,28) |
InChI Key |
WKFNCJXVHWMQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)
![disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1225113.png)
![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B1225118.png)

![5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide](/img/structure/B1225120.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide](/img/structure/B1225121.png)
![2-[(4-methylphenyl)thio]-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B1225122.png)
![2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone](/img/structure/B1225124.png)
![2-(4-methoxyphenyl)-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1225125.png)

![4-(4-Methoxyphenyl)-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylthio]-1,2,4-triazole](/img/structure/B1225128.png)
![8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B1225134.png)